molecular formula C33H32Cl2F3NO3 B1672460 GW3965 HCl CAS No. 405911-17-3

GW3965 HCl

Cat. No.: B1672460
CAS No.: 405911-17-3
M. Wt: 618.5 g/mol
InChI Key: NMPUWJFHNOUNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

GW3965 hydrochloride is a potent and selective agonist for the liver X receptor (LXR), specifically targeting hLXRα and hLXRβ . LXRs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.

Mode of Action

GW3965 hydrochloride acts as a full agonist on hLXRα and hLXRβ, with EC50 values of 190 nM and 30 nM respectively . This means that it binds to these receptors and activates them, leading to an increase in the transcription of LXR-responsive genes.

Biochemical Pathways

Upon activation by GW3965 hydrochloride, LXRs regulate the expression of several genes involved in lipid metabolism, including the ATP-binding cassette transporter A1 (ABCA1) and the E3 ubiquitin ligase IDOL . ABCA1 plays a crucial role in the efflux of cholesterol and phospholipids to lipid-poor apolipoproteins, which is the first step in the formation of high-density lipoprotein (HDL). On the other hand, IDOL regulates the degradation of the low-density lipoprotein receptor (LDLR), thereby controlling the uptake of low-density lipoprotein (LDL) cholesterol.

Pharmacokinetics

It is known to be orally active , indicating that it can be absorbed from the gastrointestinal tract and distributed throughout the body.

Result of Action

The activation of LXRs by GW3965 hydrochloride leads to an increase in the expression of ABCA1 and a decrease in LDLR levels . This results in an increase in HDL levels and a decrease in LDL cholesterol levels, which can have beneficial effects on cardiovascular health. In addition, GW3965 hydrochloride has been shown to have anti-inflammatory effects .

Action Environment

The action of GW3965 hydrochloride can be influenced by various environmental factors. For example, its solubility in different solvents can affect its bioavailability . It is soluble in DMSO and ethanol, but less soluble in water . This could potentially affect its absorption and distribution in the body. Furthermore, its stability can be affected by storage conditions . It is recommended to store the compound under desiccating conditions .

Biochemical Analysis

Biochemical Properties

GW3965 hydrochloride interacts with the liver X receptors (LXRs), specifically hLXRα and hLXRβ, with EC50 values of 190 nM and 30 nM respectively . LXRs are nuclear receptors that regulate the expression of many genes involved in lipid homeostasis and inflammation . By activating these receptors, GW3965 hydrochloride can influence various biochemical reactions in the body .

Cellular Effects

In cellular processes, GW3965 hydrochloride has been shown to up-regulate the expression of the cholesterol transporter gene ABCA1 and the E3 ubiquitin ligase IDOL, and reduce LDLR levels . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, GW3965 hydrochloride exerts its effects by binding to LXRs, leading to the activation of these receptors . This can result in changes in gene expression, including the up-regulation of genes involved in cholesterol transport and the down-regulation of genes involved in inflammation .

Dosage Effects in Animal Models

In animal models, the effects of GW3965 hydrochloride can vary with different dosages . For example, a study found that GW3965 hydrochloride treatment at a dosage of 40 mg/kg induced an increase of neuroactive steroids in the spinal cord of STZ-rats .

Metabolic Pathways

GW3965 hydrochloride is involved in the LXR pathway, which plays a crucial role in lipid metabolism . It interacts with enzymes and cofactors in this pathway, influencing metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of GW3965 hydrochloride is not explicitly stated in the available literature. Given that it is an agonist of LXRs, which are nuclear receptors, it is likely that GW3965 hydrochloride exerts its effects in the nucleus of cells where it can influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: GW 3965 hydrochloride is synthesized through a series of chemical reactions involving the formation of a benzeneacetic acid derivative.

Industrial Production Methods: Industrial production of GW 3965 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: GW 3965 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Properties

IUPAC Name

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31ClF3NO3.ClH/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPUWJFHNOUNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32Cl2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961003
Record name (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405911-17-3
Record name (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW3965 hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl (3-{3-[[2-chloro-3-(trifluoromethyl)benzyl](2,2-diphenylethyl)amino]propoxy}phenyl)acetate (113 mg, 0.19 mmol) in 1.5 mL of tetrahydrofuran and 1 mL of water was treated with 1 N aqueous LiOH (0.29 mL, 0.29 mmol). After stirring at room temperature for 2 hours, additional 1N aqueous LiOH (0.29 mL, 0.29 mmol) was added and stirring was continued for 2 hours. The reaction was neutralized with AcOH (66 μL, 0.58 mmol) and poured into H2O/EtOAc. The layers were separated and the aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine (1×), dried over magnesium sulfate, filtered, and concentrated in vacuo. The crude material was purified by preparative thin layer chromatography (silica gel, 1 mm plates, Merck 20×20 cm silica gel 60 F254) eluting with CH2Cl2:MeOH (95:5) to afford an oil. The oil was dissolved in Et2O and acidified with excess HCl/Et2O. The reaction was concentrated in vacuo and dried under reduced pressure to give 65 mg (56% yield) of the title compound as a white solid: H NMR (C5D5N, 400 MHz) δ 7.60-7.05 (m, 15 H), 7.01 (t, 1 H, J=7.6), 6.84 (dd, 1 H, J=8.4, 2.4), 4.32 (t, 1 H, J=7.6), 3.89 (s, 2 H), 3.77 (s, 2 H), 3.71 (t, 2 H, J=5.6), 3.16 (d, 2 H, J=7.6), 2.65 (t, 2 H, J=6.4), 1.88-1.78 (m, 2 H).
Name
methyl (3-{3-[[2-chloro-3-(trifluoromethyl)benzyl](2,2-diphenylethyl)amino]propoxy}phenyl)acetate
Quantity
113 mg
Type
reactant
Reaction Step One
Name
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
66 μL
Type
reactant
Reaction Step Three
Name
HCl Et2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
H2O EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW3965 HCl
Reactant of Route 2
Reactant of Route 2
GW3965 HCl
Reactant of Route 3
GW3965 HCl
Reactant of Route 4
GW3965 HCl
Reactant of Route 5
Reactant of Route 5
GW3965 HCl
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
GW3965 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.